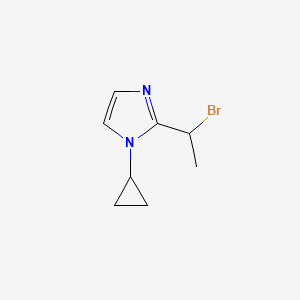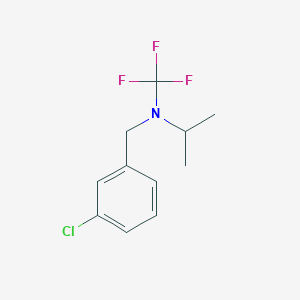![molecular formula C10H17N B13964019 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine CAS No. 855625-69-3](/img/structure/B13964019.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylidenebicyclo[221]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: Introduction of the dimethyl and methylidene groups to the bicyclo[2.2.1]heptane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To facilitate the formation of the bicyclic structure.
Purification Techniques: Such as distillation and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane: A structurally similar compound without the amine group.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Another bicyclic compound with a different ring structure.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine is unique due to the presence of the amine group at the 7th position, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
855625-69-3 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine |
InChI |
InChI=1S/C10H17N/c1-6-7-4-5-8(9(7)11)10(6,2)3/h7-9H,1,4-5,11H2,2-3H3 |
Clé InChI |
AZJMAXKADBJHAK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C2N)C1=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)








